molecular formula C22H23N3O5 B2698030 3-(2H-1,3-benzodioxol-5-yl)-1-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}urea CAS No. 1226438-16-9

3-(2H-1,3-benzodioxol-5-yl)-1-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}urea

Cat. No.: B2698030
CAS No.: 1226438-16-9
M. Wt: 409.442
InChI Key: ZHGLQDYRWTZNIU-UHFFFAOYSA-N
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Description

Evolution of Urea Derivatives in Organic Chemistry

Urea derivatives have been pivotal in organic chemistry since Friedrich Wöhler’s 1828 synthesis of urea from inorganic precursors, which bridged organic and inorganic chemistry. The urea moiety’s ability to form stable hydrogen bonds with biological targets has made it a cornerstone of drug design. Early examples include suramin, a polyurea antitrypanosomal agent, and glibenclamide, a sulfonylurea antidiabetic drug. Modern applications leverage urea’s hydrogen-bonding capacity to enhance drug potency and selectivity, particularly in anticancer, antibacterial, and antiviral therapies.

The conformational flexibility of urea derivatives allows for tailored interactions with protein targets. For instance, N,N′-diarylureas adopt trans,trans conformations in solution, while N-methylation shifts these to cis,cis arrangements, enabling π-π stacking interactions. Such structural adaptability is critical for optimizing pharmacokinetic properties, as demonstrated by N-methyl-N-1-naphthyl urea, which exhibits a 110-fold solubility increase over its non-methylated counterpart.

Significance of Azatricyclic Structures in Medicinal Chemistry

Azatricyclic frameworks, characterized by nitrogen-containing fused rings, are renowned for their structural rigidity and diverse bioactivity. These systems often serve as privileged scaffolds in drug discovery due to their ability to mimic natural ligands and engage with complex binding pockets. For example, azatricyclic moieties have been employed in kinase inhibitors and neurotransmitter receptor modulators.

The azatricyclo[10.4.0.0³,⁸]hexadeca-3,5,7-trien-5-yl group in the target compound introduces stereoelectronic constraints that enhance binding specificity. Such rigidity reduces entropic penalties during target engagement, a principle observed in urea-based peptidomimetics that mimic β-sheet structures. Additionally, the 9-oxa-1-azatricyclic system may facilitate interactions with oxidative enzymes or metalloproteinases, leveraging oxygen’s lone pairs for coordination.

Benzodioxol-Containing Compounds in Research

Benzodioxol groups, featuring a fused 1,3-dioxole ring, are electron-rich aromatic systems that enhance compound solubility and metabolic stability. These motifs are prevalent in natural products (e.g., safrole, myristicin) and synthetic drugs such as the antiretroviral efavirenz. The 2H-1,3-benzodioxol-5-yl substituent in the target compound likely contributes to:

  • Enhanced π-π interactions with aromatic residues in target proteins.
  • Improved solubility via disrupted molecular planarity, as seen in halogenated arylureas.
  • Metabolic resistance due to the dioxole ring’s stability against oxidative degradation.

Substituents at the ortho position of benzodioxol rings can further modulate conformational preferences. For example, chlorinated arylureas exhibit flattened energy surfaces with dihedral angles (φ) ranging from 60° to 120°, promoting intermolecular hydrogen bonding.

Historical Development of Complex Tricyclic Urea Structures

The synthesis of tricyclic urea derivatives represents a convergence of advances in catalytic chemistry and safe phosgene substitutes. Early methods relied on phosgene or triphosgene to generate isocyanate intermediates, but safety concerns prompted the adoption of alternatives like N,N′-carbonyldiimidazole (CDI) and S-methylthiocarbamate.

Modern protocols employ transition metal catalysts (Pd, Ru, Au) for oxidative carbonylation, enabling the assembly of complex ureas under milder conditions. For instance, Pd-catalyzed reductive carbonylation of nitroarenes yields N,N-diarylureas with high selectivity. These methodologies have been critical for constructing the azatricyclo[10.4.0.0³,⁸]hexadeca-3,5,7-trien-5-yl moiety, which requires precise control over ring closure and functional group compatibility.

Table 1: Key Synthetic Advances in Tricyclic Urea Chemistry

Method Key Reagent/Catalyst Application Example Yield (%) Reference
Phosgene-mediated Triphosgene Antitrypanosomal agent 47 85
CDI-based N,N′-Carbonyldiimidazole DCN1-UBE2M inhibitor 51 92
Transition metal-catalyzed Pd(OAc)~2~/dppp N,N-Diarylurea 100 57
Microwave-assisted Dicobalt octacarbonyl Trisubstituted urea 98 65

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c26-21-17-11-14(4-6-18(17)28-10-8-16-3-1-2-9-25(16)21)23-22(27)24-15-5-7-19-20(12-15)30-13-29-19/h4-7,11-12,16H,1-3,8-10,13H2,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGLQDYRWTZNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2H-1,3-benzodioxol-5-yl)-1-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}urea is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and various biological activities, supported by data tables and relevant case studies.

Structural Overview

The compound features a benzodioxole moiety , which is known for its diverse biological activities, including anticancer and anti-inflammatory properties. The unique structural components of this compound contribute to its potential interactions with biological targets.

Chemical Structure

PropertyValue
IUPAC Name This compound
Molecular Formula C23H24N4O5
Molecular Weight 432.46 g/mol
CAS Number Not available

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzodioxole ring and the attachment of the urea moiety. Key steps may include:

  • Formation of the Benzodioxole Moiety : Achieved through cyclization reactions involving catechol derivatives.
  • Synthesis of the Urea Linkage : This can be accomplished via reaction with isocyanates or carbamates under controlled conditions.

Anticancer Activity

Recent studies have indicated that compounds containing the benzodioxole structure exhibit significant anticancer properties. For instance:

  • In vitro studies : Compounds similar to the target structure have shown potent inhibition against various cancer cell lines with IC50 values ranging from 26 to 65 µM in MTS assays .

Antidiabetic Potential

Research has highlighted the potential of benzodioxole derivatives as alpha-amylase inhibitors:

  • Alpha-Amylase Inhibition : Compounds derived from benzodioxole have demonstrated IC50 values as low as 0.68 µM against alpha-amylase, indicating strong potential for managing blood glucose levels in diabetic models .

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition : Binding to enzymes like alpha-amylase, thereby preventing carbohydrate breakdown and subsequent glucose absorption.
  • Cell Cycle Modulation : Interacting with cellular pathways that regulate cell proliferation and apoptosis in cancer cells.

Study on Antidiabetic Effects

A recent study evaluated a series of benzodioxole derivatives for their antidiabetic effects using a streptozotocin-induced diabetic mouse model:

  • Findings : Compound IIc significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses compared to controls .

Study on Anticancer Properties

In another study focusing on anticancer activity:

CompoundCell Line TestedIC50 (µM)
Compound IIdMCF7 (Breast Cancer)26
Compound IIcHeLa (Cervical Cancer)65

These results underscore the therapeutic potential of benzodioxole derivatives in cancer treatment.

Comparison with Similar Compounds

Key Observations :

  • Tricyclic vs. Tetracyclic Systems : The target compound’s tricyclic core (9-oxa-1-azatricyclo) differs from tetracyclic systems (e.g., 3,7-dithia-5-azatetracyclo in ) in ring strain and puckering dynamics. Puckering coordinates, as defined by Cremer and Pople, influence conformational stability; tricyclic systems may exhibit reduced pseudorotation compared to larger rings .
  • Functional Group Impact : The urea group in the target compound contrasts with sulfonamide () or tetrazole () moieties in analogs. Urea’s hydrogen-bonding capacity may enhance target binding compared to sulfonamides, which prioritize solubility, or tetrazoles, which act as carboxylic acid bioisosteres .

Pharmacological and Physicochemical Comparisons

Table 2: Bioactivity and Physicochemical Properties

Compound Type pKa (if applicable) LogP (Predicted) Notable Bioactivity
Target Urea Derivative ~8–9 (urea NH) ~2.5 Not explicitly reported (inferred kinase/GPCR modulation)
Tetrazole Derivatives (e.g., 3-(Tetrazol-5-yl)-2-imino-coumarins) ~4.5–4.9 (tetrazole) ~1.8–2.2 Antiproliferative activity (IC₅₀: 1–10 µM)
Carboxylic Acid Bioisosteres ~4.2–4.4 ~0.5–1.5 Enhanced membrane permeability vs. acids

Key Observations :

  • Solubility vs. Permeability : The benzodioxole moiety in the target compound may enhance lipophilicity (LogP ~2.5) compared to tetrazole-bearing coumarins (LogP ~1.8–2.2), balancing membrane permeability and aqueous solubility.

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